molecular formula C21H22ClN5OS2 B2725410 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1184968-92-0

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride

Cat. No. B2725410
CAS RN: 1184968-92-0
M. Wt: 460.01
InChI Key: JSZXKEIWFKUWTD-UHFFFAOYSA-N
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Description

“N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride” is a compound that belongs to the benzothiazole class . Benzothiazole derivatives have been extensively studied due to their medicinal properties such as antitumor, antiviral, and antimicrobial drugs .


Synthesis Analysis

The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo [4,3-a]pyrazin-7 (8 H)-yl) acetamide derivatives were synthesized after acetylation of benzothiazole in the presence of base NEt 3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . For example, the IR spectrum of a similar compound showed peaks at 3374, 3215, 3096, 2950, 1709, 1609, 1528, 1444, 1277, 1194, 1058, 1037, 1016, 938, 852, 807, 746, 679 cm −1, indicating various functional groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others . The specific reactions for the synthesis of “N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride” are not available in the retrieved papers.

Mechanism of Action

Benzothiazole derivatives have shown potent inhibition against M. tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The mechanism of action is not explicitly mentioned for the specific compound “N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride”.

Future Directions

The future directions in the research of benzothiazole derivatives could involve the development of new synthetic methods for natural product-inspired bioactive glycohybrids . Additionally, the microwave-assisted synthesis technique has been found to be superior to the traditional method in terms of yield and time .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-1-methylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS2.ClH/c1-3-26-11-8-13-17(12-26)29-21(23-19(27)15-9-10-25(2)24-15)18(13)20-22-14-6-4-5-7-16(14)28-20;/h4-7,9-10H,3,8,11-12H2,1-2H3,(H,23,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZXKEIWFKUWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=NN(C=C5)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride

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